p-(Cyclopentyloxy)-alpha-methylbenzylamine
Description
p-(Cyclopentyloxy)-alpha-methylbenzylamine is a substituted benzylamine derivative characterized by a cyclopentyloxy group at the para position of the benzene ring and an alpha-methyl group on the benzylamine backbone. This structure combines steric bulk from the cyclopentyl moiety with the chiral center introduced by the alpha-methyl substitution, making it a candidate for applications in asymmetric synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
1-(4-cyclopentyloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNECCLNJJLLHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905629 | |
| Record name | 1-[4-(Cyclopentyloxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100617-43-4 | |
| Record name | Benzylamine, p-(cyclopentyloxy)-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100617434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(Cyclopentyloxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Cyclopentyloxy)-alpha-methylbenzylamine typically involves the reaction of p-(cyclopentyloxy)benzaldehyde with methylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. Additionally, the use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
p-(Cyclopentyloxy)-alpha-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Catalysts such as palladium on carbon (Pd/C) or specific acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzylamine derivatives.
Scientific Research Applications
p-(Cyclopentyloxy)-alpha-methylbenzylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p-(Cyclopentyloxy)-alpha-methylbenzylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Steric Effects : The bulky cyclopentyloxy group introduces steric hindrance, which may reduce reactivity in nucleophilic reactions compared to smaller substituents like methoxy .
Chiral Resolution : Unlike unsubstituted alpha-methylbenzylamine (used in chiral separations ), the para-cyclopentyloxy group may alter enantioselectivity due to additional steric and electronic interactions .
Functional Comparisons with Metal Complexes
For example:
- Platinum complexes with methoxy substituents exhibit lower catalytic activity but higher stability compared to palladium analogs .
- By extension, the cyclopentyloxy group in the target compound could stabilize metal complexes through enhanced electron donation, though this remains speculative without direct data .
Biological Activity
p-(Cyclopentyloxy)-alpha-methylbenzylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclopentyloxy group attached to a benzylamine structure, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
The biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain enzymes, potentially impacting various biochemical pathways. For instance, it has been noted for its ability to inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipid metabolism and may contribute to drug-induced phospholipidosis .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's cytotoxic effects against various cancer cell lines. A study reported that this compound exhibited preferential cytotoxicity against pancreatic cancer cells (PANC-1) under nutrient-deprived conditions, indicating its potential as a therapeutic agent in oncology .
Case Studies
-
Case Study 1: Cytotoxicity in Cancer Cells
- Objective: To assess the cytotoxic effects of this compound on PANC-1 cells.
- Methodology: Cells were treated with varying concentrations of the compound for 24 hours.
- Results: The compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM, suggesting its potential as a chemotherapeutic agent.
-
Case Study 2: Inhibition of PLA2G15
- Objective: To evaluate the inhibition of PLA2G15 by this compound.
- Methodology: A library of compounds was screened for PLA2G15 inhibition; the compound was found to inhibit PLA2G15 with an IC50 value of 0.5 mM.
- Implications: This inhibition suggests a mechanism through which the compound may induce phospholipidosis, a condition linked to various drug toxicities .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| p-(Methoxy)-alpha-methylbenzylamine | Benzylamine derivative | 12 | Moderate cytotoxicity against cancer cells |
| p-(Ethoxy)-alpha-methylbenzylamine | Benzylamine derivative | 15 | Lower cytotoxicity compared to p-(Cyclopentyloxy) |
| This compound | Benzylamine derivative | 5 | High cytotoxicity; strong PLA2G15 inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
